molecular formula C26H23F2N3O3S B11084789 (2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11084789
M. Wt: 495.5 g/mol
InChI Key: DDZWCWVEMCGXLL-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule characterized by the presence of fluorine atoms, a thiazinane ring, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of fluorine atoms. The synthetic route may involve the following steps:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The aromatic groups are introduced through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its fluorinated aromatic rings may impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated molecules.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The fluorine atoms may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: is unique due to its complex structure, which includes multiple aromatic rings and fluorine atoms. This complexity may confer unique properties such as enhanced stability, specific binding affinities, and potential biological activity.

Properties

Molecular Formula

C26H23F2N3O3S

Molecular Weight

495.5 g/mol

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H23F2N3O3S/c1-34-21-12-10-19(11-13-21)29-25(33)23-16-24(32)31(15-14-17-4-2-3-5-22(17)28)26(35-23)30-20-8-6-18(27)7-9-20/h2-13,23H,14-16H2,1H3,(H,29,33)

InChI Key

DDZWCWVEMCGXLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC=CC=C4F

Origin of Product

United States

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